molecular formula C9H11BrN2 B1383784 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine CAS No. 1266184-64-8

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine

Cat. No. B1383784
CAS RN: 1266184-64-8
M. Wt: 227.1 g/mol
InChI Key: MGALJEIVPZBVHA-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine . It has a molecular weight of 256.15 and its IUPAC name is 1-(3-bromo-5-methyl-2-pyridinyl)piperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14BrN3/c1-8-6-9(11)10(13-7-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 . This indicates that the compound contains a bromine atom attached to a pyridine ring, which is further connected to a piperazine ring .

Scientific Research Applications

Structural Characterization and Polymorphic Forms

  • A study on polymorphic forms of related pyridine derivatives demonstrated distinct intermolecular hydrogen bonding patterns and different crystalline structures. This suggests potential applications of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine in crystallography and molecular design (Böck et al., 2020).

Lewis Acid-Catalyzed Ring-Opening Reactions

  • Research indicates the utility of similar cyclopropane derivatives in Lewis acid-catalyzed ring-opening reactions. These reactions are essential in synthesizing complex molecules, highlighting the potential of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine in synthetic organic chemistry (Lifchits & Charette, 2008).

Synthesis of Novel Pyridine-Based Derivatives

  • The compound has been involved in studies for synthesizing new pyridine derivatives. Such derivatives are explored for their potential in liquid crystal technology and biological activities, such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Palladium-Catalyzed Hydrolysis of Imines

  • Research involving similar pyridine nitrogen compounds in palladium-catalyzed hydrolysis of imines provides insights into reaction mechanisms and catalysis. This is significant for chemical synthesis and pharmaceutical development (Ahmad et al., 2019).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-(3-bromo-5-methylpyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-6-4-7(10)8(12-5-6)9(11)2-3-9/h4-5H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGALJEIVPZBVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2(CC2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine
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1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine
Reactant of Route 5
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine
Reactant of Route 6
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine

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